Methyl hypochlorite

Description

BenchChem offers high-quality Methyl hypochlorite suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl hypochlorite including the price, delivery time, and more detailed information at info@benchchem.com.

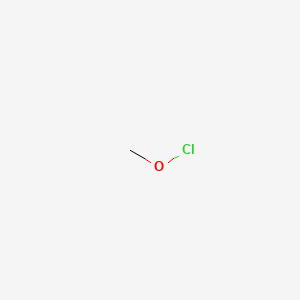

Structure

3D Structure

Properties

IUPAC Name |

methyl hypochlorite | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3ClO/c1-3-2/h1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCFFGYASXIPWPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70208036 | |

| Record name | Hypochlorous acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

66.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

593-78-2 | |

| Record name | Hypochlorous acid, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=593-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hypochlorous acid, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hypochlorous acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of methyl hypochlorite from methanol

Due to the extremely hazardous and explosive nature of methyl hypochlorite (B82951), this guide will focus on the theoretical and safety aspects rather than providing a direct, step-by-step synthesis protocol. The synthesis of methyl hypochlorite is a dangerous process that should only be attempted by highly trained professionals in a controlled laboratory setting with appropriate safety measures in place. The information provided here is for academic and safety-awareness purposes only.

Introduction to Methyl Hypochlorite

Methyl hypochlorite (CH₃OCl) is the methyl ester of hypochlorous acid. It is a highly unstable and volatile substance that is prone to explosive decomposition. Its high reactivity and instability make it a challenging compound to handle and study.

General Synthetic Approach

The synthesis of methyl hypochlorite typically involves the reaction of methanol (B129727) with a chlorinating agent. A common method is the reaction of methanol with hypochlorous acid (HOCl).

Chemical and Physical Properties

A summary of the key physical and chemical properties of methyl hypochlorite is presented below.

| Property | Value |

| Molecular Formula | CH₃OCl |

| Molar Mass | 66.48 g/mol [1] |

| Appearance | Gas[1] |

| Odor | Pungent[1] |

| Density | 1.058 g/cm³[1] |

| Melting Point | -120.4 °C[1] |

| Boiling Point | 9.18 °C[1] |

| Solubility in water | Decomposes[1] |

Hazards and Instability

Methyl hypochlorite is a notoriously unstable and hazardous compound. It is sensitive to heat, light, and shock, and can decompose explosively.[2][3] The instability is due to the oxidizing power of the hypochlorite group, which can readily react with the methyl group in a redox reaction.[4] Upon decomposition, it releases toxic fumes of chloride.[3]

The heat of decomposition of neat methyl hypochlorite has been reported to be around 3000 J/g, with explosive properties similar to TNT.[2] The decomposition can be autocatalytic and is affected by factors such as metals, pH, light, and temperature.[2]

Reaction Mechanism and Decomposition Pathway

The primary thermal decomposition mechanism of methyl hypochlorite is a concerted elimination reaction. In this process, a hydrogen atom from the methyl group and the chlorine atom are eliminated at the same time to produce hydrogen chloride (HCl) and formaldehyde (B43269) (H₂CO).[5]

A proposed decomposition pathway can also lead to the formation of methyl formate (B1220265) and hydrogen chloride.[2]

Caption: Proposed decomposition of methyl hypochlorite.

Experimental Protocols: A Note on Safety

Due to the extreme hazards associated with methyl hypochlorite, detailed experimental protocols for its synthesis are not provided here. The following is a generalized description of a synthetic approach and should not be attempted without a thorough risk assessment and the implementation of extensive safety precautions.

General Procedure for the formation of Alkyl Hypochlorites (Historical Context):

Historically, one method for preparing hypochlorous esters involved the action of chlorine gas on a cooled solution of the corresponding alcohol in a 10% aqueous sodium hydroxide (B78521) solution.[5] Another early method involved the direct reaction of methanol with hypochlorous acid.[1][5] It is important to note that mixing methanol with sodium hypochlorite (bleach) can also lead to the formation of methyl hypochlorite, which is why they are often listed as incompatible chemicals.[5][6]

Key Considerations for any work involving Hypochlorites:

-

Temperature Control: The reaction should be carried out at low temperatures to minimize decomposition.

-

Exclusion of Light: The reaction and the product should be protected from light, as it can initiate explosive decomposition.[2]

-

Avoidance of Contaminants: The presence of metals or other impurities can catalyze decomposition.[2]

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, face shields, and blast shields, is essential.

-

Ventilation: The experiment must be conducted in a well-ventilated fume hood.

-

Scale: The reaction should only be performed on a very small scale.

Logical Workflow for Hazard Assessment

Before any consideration of synthesizing a highly reactive compound like methyl hypochlorite, a thorough hazard assessment is critical.

Caption: Workflow for hazard assessment of reactive chemicals.

Conclusion

Methyl hypochlorite is a compound of significant interest in atmospheric chemistry but poses extreme risks in a laboratory setting.[1] Its synthesis and handling are fraught with danger due to its explosive nature. This guide has provided an overview of its properties, hazards, and the theoretical aspects of its formation and decomposition. Any practical engagement with this compound must be predicated on a profound respect for its instability and the implementation of rigorous safety protocols.

References

Gas-Phase Energetics of Methyl Hypochlorite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl hypochlorite (B82951) (CH₃OCl) is the simplest alkyl hypochlorite, a volatile and highly reactive compound first synthesized in the 1880s.[1] Despite its instability, it is of significant interest to researchers in atmospheric chemistry, where it is formed from the reaction of the methoxy (B1213986) radical (CH₃O₂) and chlorine monoxide (ClO), potentially playing a role in stratospheric ozone depletion.[1] Understanding the gas-phase energetics of this molecule is crucial for accurately modeling its atmospheric behavior, reactivity, and decomposition pathways. This guide provides a consolidated overview of the core thermochemical properties of methyl hypochlorite, details the experimental and computational methodologies used for their determination, and visualizes key reaction pathways and workflows.

Core Thermochemical Data

The fundamental energetic properties of gas-phase methyl hypochlorite are critical for predicting its stability and chemical behavior. The most reliable data are summarized below, primarily sourced from the Active Thermochemical Tables (ATcT) and peer-reviewed literature.

| Property | Value | Units | Method | Reference |

| Standard Enthalpy of Formation (ΔHf°(298.15 K)) | -63.0 ± 1.4 | kJ/mol | ATcT | [2] |

| -15.06 ± 0.33 | kcal/mol | ATcT | [2] | |

| Ionization Energy (IE) | 10.39 ± 0.02 | eV | Photoelectron Spectroscopy | |

| O-Cl Bond Dissociation Enthalpy (DH°₂₉₈) | ~206 | kJ/mol | Calculation | |

| ~49.2 | kcal/mol | Calculation | ||

| C-O Bond Dissociation Enthalpy (DH°₂₉₈) | ~385 | kJ/mol | Calculation | |

| ~92.0 | kcal/mol | Calculation | ||

| Electron Affinity (EA) | Not Reported | - | - |

Note: Bond Dissociation Enthalpies are calculated using the standard enthalpy of formation of CH₃OCl from ATcT and reported standard enthalpies of formation for the resulting radicals (CH₃O•, Cl•, CH₃•, and OCl•) from the NIST Chemistry WebBook. Direct experimental values for these specific homolytic cleavages are not prominently available in the surveyed literature.

Key Energetic Parameters

Enthalpy of Formation

The standard gas-phase enthalpy of formation (ΔHf°) is a cornerstone thermochemical value. For methyl hypochlorite, the value has been rigorously evaluated by the Active Thermochemical Tables (ATcT), a state-of-the-art approach that statistically combines all available experimental and theoretical data into a self-consistent thermochemical network. The ATcT value is -63.0 ± 1.4 kJ/mol.[2] This value is corroborated by high-level computational chemistry studies, which predict comparable enthalpies of formation.

Bond Dissociation and Decomposition Pathways

The kinetic stability of methyl hypochlorite is dictated by the energy barriers of its decomposition pathways. Theoretical studies have mapped the potential energy surface for its unimolecular decomposition, revealing two primary competing pathways.

-

Concerted HCl Elimination: The lowest-energy pathway is a concerted 1,2-elimination reaction, proceeding through a single transition state to yield formaldehyde (B43269) (CH₂O) and hydrogen chloride (HCl). This is the major channel for thermal decomposition due to its relatively low activation energy.

-

O-Cl Bond Homolysis: A higher-energy pathway involves the simple homolytic cleavage of the oxygen-chlorine bond. This reaction produces a methoxy radical (CH₃O•) and a chlorine radical (Cl•). The energy required for this process, the O-Cl bond dissociation enthalpy, is calculated to be approximately 206 kJ/mol (49.2 kcal/mol). This pathway becomes more significant at higher temperatures or under photochemical conditions.

-

C-O Bond Homolysis: The cleavage of the carbon-oxygen bond is energetically far less favorable, with a calculated bond dissociation enthalpy of approximately 385 kJ/mol (92.0 kcal/mol). This pathway, yielding a methyl radical (CH₃•) and a chlorine monoxide radical (OCl•), does not contribute significantly to its thermal decomposition under normal conditions.

The weakness of the O-Cl bond relative to the C-O and C-H bonds is a defining feature of alkyl hypochlorites and is central to their high reactivity.

References

Spectroscopic Unveiling of Methyl Hypochlorite: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for methyl hypochlorite (B82951) (CH₃ClO), a reactive and unstable molecule of significant interest in atmospheric chemistry and as a potential reactive intermediate in various chemical processes. Given the challenges associated with its handling, this document compiles both experimental and computational data for its infrared (IR) properties. While experimental Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) data are scarce due to the compound's instability, this guide outlines detailed protocols for acquiring such data for reactive species, alongside a discussion of theoretical approaches.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the vibrational modes of a molecule, providing a unique "fingerprint" based on its functional groups and overall structure. For a reactive species like methyl hypochlorite, gas-phase or matrix isolation techniques are typically employed to obtain high-resolution spectra.

IR Spectroscopic Data

The following table summarizes the available experimental and calculated fundamental vibrational frequencies for methyl hypochlorite. The experimental data is sourced from the Computational Chemistry Comparison and Benchmark DataBase (CCCBDB), while the calculated data provides a theoretical comparison.

| Vibrational Mode Description | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

| CH₃ asymmetric stretch | Not available | 3112 |

| CH₃ symmetric stretch | Not available | 3037 |

| CH₃ asymmetric deformation | Not available | 1468 |

| CH₃ symmetric deformation | Not available | 1463 |

| CH₃ rock | Not available | 1208 |

| C-O stretch | Not available | 1055 |

| O-Cl stretch | Not available | 717 |

| C-O-Cl bend | Not available | 379 |

| CH₃ torsion | Not available | 224 |

Note: The assignment of experimental frequencies to specific vibrational modes is often complex and may require isotopic substitution studies for confirmation. The calculated frequencies are from theoretical models and can serve as a guide for experimental assignments.

Experimental Protocol: Matrix Isolation Infrared Spectroscopy

Given the instability of methyl hypochlorite, a suitable method for obtaining its IR spectrum is matrix isolation spectroscopy. This technique involves trapping the molecule of interest in an inert solid matrix at cryogenic temperatures, which inhibits intermolecular reactions and allows for the acquisition of high-resolution spectra.

1.2.1. Synthesis of Methyl Hypochlorite (in-situ or prior to deposition): Methyl hypochlorite can be synthesized by the reaction of methanol (B129727) with hypochlorous acid.[1] For matrix isolation studies, it is often generated in situ or immediately prior to deposition to minimize decomposition. A common method involves the gas-phase reaction of a suitable precursor, followed by rapid co-deposition with the matrix gas.

1.2.2. Apparatus:

-

A high-vacuum chamber equipped with a cryostat (e.g., a closed-cycle helium cryostat) capable of reaching temperatures of 4-20 K.

-

A transparent substrate (e.g., CsI or KBr window) mounted on the cold finger of the cryostat.

-

A gas deposition system with precise flow control for both the sample and the matrix gas (e.g., argon or nitrogen).

-

An FTIR spectrometer aligned to pass the IR beam through the substrate.

1.2.3. Procedure:

-

Preparation: The high-vacuum chamber is evacuated to a pressure of < 10⁻⁶ torr to prevent contamination from atmospheric gases. The cryostat is cooled to the desired temperature (e.g., 10 K).

-

Deposition: A gaseous mixture of methyl hypochlorite highly diluted in an inert matrix gas (e.g., Ar, with a ratio of 1:1000 or higher) is slowly deposited onto the cold substrate. The flow rates are carefully controlled to ensure proper isolation of the methyl hypochlorite molecules.

-

Spectral Acquisition: Once a sufficient amount of the matrix has been deposited, the IR spectrum is recorded using the FTIR spectrometer. Multiple scans are typically averaged to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum is analyzed to identify the absorption bands corresponding to the vibrational modes of methyl hypochlorite. Comparison with theoretical calculations can aid in the assignment of the observed frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, offering insights into the connectivity and structure of a molecule. However, obtaining NMR spectra of highly reactive and short-lived species like methyl hypochlorite presents significant challenges.

NMR Spectroscopic Data

To date, no experimental ¹H or ¹³C NMR spectra of isolated methyl hypochlorite have been reported in the literature. The high reactivity and thermal instability of the compound make it difficult to prepare a solution of sufficient concentration and stability for conventional NMR analysis.

Theoretical Predictions: While experimental data is lacking, computational methods can be used to predict the ¹H and ¹³C NMR chemical shifts of methyl hypochlorite. These calculations, typically employing density functional theory (DFT) or ab initio methods, can provide an estimate of the expected spectral parameters. However, no readily available, peer-reviewed computational NMR data for methyl hypochlorite could be located for this guide.

Experimental Protocol: NMR Spectroscopy of Reactive Species

Acquiring NMR spectra of reactive intermediates often requires specialized techniques and equipment. The following protocol outlines a general approach that could be adapted for the study of methyl hypochlorite.

2.2.1. Method: In-situ Generation and Low-Temperature NMR:

-

Reactant Preparation: A solution of a stable precursor to methyl hypochlorite is prepared in a suitable deuterated solvent (e.g., CDCl₃, CD₂Cl₂, or a perfluorinated solvent) that is inert under the reaction conditions and has a low freezing point.

-

NMR Tube Preparation: The precursor solution is placed in a specialized NMR tube designed for low-temperature experiments and photochemical reactions (e.g., a quartz NMR tube with a side arm for introducing other reactants or for irradiation).

-

In-situ Generation: The reaction to generate methyl hypochlorite is initiated directly within the NMR tube at a very low temperature (e.g., -80 °C or lower). This can be achieved by:

-

Photolysis: Irradiating the precursor with a light source of a specific wavelength if the reaction is photochemically induced.

-

Addition of a Reagent: Injecting a second reactant into the NMR tube at low temperature.

-

-

Rapid Spectral Acquisition: Immediately following the in situ generation, a series of ¹H and ¹³C NMR spectra are acquired rapidly. Techniques such as fast NMR methods or the use of cryoprobes can enhance sensitivity and reduce acquisition times.

-

Data Analysis: The resulting spectra are analyzed to identify signals corresponding to methyl hypochlorite, which are expected to be transient and may decay over time as the compound decomposes or reacts further. Comparison with theoretically predicted chemical shifts would be crucial for signal assignment.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule and is particularly useful for identifying chromophores and conjugated systems. For methyl hypochlorite, the UV-Vis spectrum is expected to show absorptions corresponding to the excitation of electrons in the C-O and O-Cl bonds.

UV-Vis Spectroscopic Data

Theoretical Predictions: Time-dependent density functional theory (TD-DFT) is a computational method that can be used to predict the electronic absorption spectrum of a molecule. Such calculations could provide the expected λmax values and oscillator strengths for the electronic transitions in methyl hypochlorite. However, specific, published TD-DFT data for methyl hypochlorite were not found for this guide. The related hypochlorite ion (OCl⁻) has a strong absorption maximum around 292 nm.[2][3]

Experimental Protocol: Gas-Phase or Matrix Isolation UV-Vis Spectroscopy

To overcome the challenges of instability, the UV-Vis spectrum of methyl hypochlorite would best be recorded in the gas phase or using matrix isolation techniques.

3.2.1. Method: Gas-Phase UV-Vis Spectroscopy:

-

Sample Introduction: A stream of gaseous methyl hypochlorite, diluted with an inert carrier gas, is passed through a gas cell with UV-transparent windows (e.g., quartz).

-

Spectrometer Setup: A UV-Vis spectrophotometer is configured to pass the light beam through the gas cell.

-

Spectral Acquisition: The absorption spectrum is recorded over the desired wavelength range (e.g., 200-400 nm).

-

Pressure and Path Length Considerations: The partial pressure of methyl hypochlorite and the path length of the gas cell are important parameters that will affect the absorbance, according to the Beer-Lambert law.

3.2.2. Method: Matrix Isolation UV-Vis Spectroscopy: The protocol for matrix isolation UV-Vis spectroscopy is very similar to that described for IR spectroscopy (Section 1.2), with the key difference being the use of a UV-Vis transparent substrate (e.g., sapphire or quartz) and a UV-Vis spectrometer. This method has the advantage of providing sharp, well-resolved electronic transitions.

Logical Workflow for Spectroscopic Analysis

The comprehensive spectroscopic characterization of a reactive molecule like methyl hypochlorite requires a multi-faceted approach, often combining experimental measurements with theoretical calculations. The following diagram illustrates a logical workflow for such an analysis.

Caption: Logical workflow for the spectroscopic characterization of methyl hypochlorite.

Conclusion

The spectroscopic characterization of methyl hypochlorite is a challenging endeavor due to its inherent instability. While experimental infrared spectroscopic data is available and provides valuable insight into its vibrational structure, experimental NMR and UV-Vis data remain elusive. This guide has summarized the available IR data and provided detailed, plausible experimental protocols for all three major spectroscopic techniques, adapted for the study of such reactive species. The synergy between experimental measurements, particularly using techniques like matrix isolation, and computational chemistry is crucial for a comprehensive understanding of the structure and properties of methyl hypochlorite. The presented workflow highlights this integrated approach, which is essential for advancing our knowledge of this and other transient molecules in various scientific disciplines.

References

Theoretical Insights into the Stability of Methyl Hypochlorite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl hypochlorite (B82951) (CH₃OCl) is the simplest alkyl hypochlorite and a compound of significant interest due to its high reactivity and inherent instability. Its presence has been implicated in atmospheric chemistry and as a potential transient intermediate in various chemical processes. From a safety perspective, understanding the thermal stability and decomposition pathways of methyl hypochlorite is paramount, as it is known to be explosive.[1] This technical guide provides a comprehensive overview of the theoretical studies on the stability of methyl hypochlorite, focusing on its decomposition pathways and the computational methodologies employed to investigate them.

Thermochemical Properties

Thermochemical data provide the fundamental energetic landscape for the stability of a molecule. For methyl hypochlorite, the enthalpy of formation is a key parameter in assessing its intrinsic stability.

| Property | Value | Source |

| Enthalpy of Formation (ΔfH°) | -264.5 ± 6.2 kJ/mol | Bozzelli et al.[1] |

| Heat of Decomposition | ~3000 J/g | Priestley et al.[1] |

Postulated Unimolecular Decomposition Pathways

Theoretical and experimental evidence suggests several potential pathways for the unimolecular decomposition of methyl hypochlorite. These pathways involve the cleavage of different bonds and subsequent rearrangements to form more stable products. The primary postulated decomposition routes are summarized below.

| Pathway | Reaction | Products |

| 1 | CH₃OCl → HCHO + HCl | Formaldehyde (B43269) and Hydrogen Chloride |

| 2 | 2CH₃OCl → HCOOCH₃ + 2HCl | Methyl Formate (B1220265) and Hydrogen Chloride |

| 3 | 2CH₃OCl → CH₃OH + HCHO + Cl₂ | Methanol, Formaldehyde, and Chlorine |

| 4 | CH₃OCl → HCl + CO + H₂ | Hydrogen Chloride, Carbon Monoxide, and Hydrogen |

Experimental investigations suggest that the formation of methyl formate and hydrogen chloride (Pathway 2) is a likely route, given the high heat of decomposition observed for neat methyl hypochlorite.[1] However, a detailed understanding of the kinetics and thermodynamics of each pathway requires sophisticated theoretical calculations to determine the activation energies and transition state structures.

Theoretical and Computational Methodologies

The investigation of the stability and decomposition of highly reactive molecules like methyl hypochlorite heavily relies on quantum chemical calculations. These methods allow for the exploration of the potential energy surface (PES) to identify reactants, products, intermediates, and transition states.

Computational Approach

A typical computational workflow to study the stability of methyl hypochlorite involves the following steps:

-

Geometry Optimization: The equilibrium geometries of the reactant (CH₃OCl) and all postulated products and intermediates are optimized.

-

Frequency Calculations: Vibrational frequency calculations are performed at the optimized geometries to confirm that they correspond to minima on the PES (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Transition State Search: For each postulated decomposition pathway, a search for the corresponding transition state (TS) is conducted. A TS is a first-order saddle point on the PES and is characterized by a single imaginary frequency.

-

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed starting from the TS geometry to confirm that it connects the reactant and the intended products.

-

Single-Point Energy Calculations: To obtain more accurate energies, single-point energy calculations are often performed at the optimized geometries using higher levels of theory and larger basis sets.

-

Calculation of Reaction Energetics: The activation energy (Ea) for each pathway is calculated as the energy difference between the transition state and the reactant. The reaction energy (ΔErxn) is the energy difference between the products and the reactant.

Levels of Theory

The choice of the level of theory is crucial for obtaining reliable results. Based on studies of similar molecules containing chlorine and oxygen, the following methods are well-suited for investigating the decomposition of methyl hypochlorite:

-

Density Functional Theory (DFT): DFT methods, such as B3LYP and M06-2X, offer a good balance between computational cost and accuracy. They are often used for geometry optimizations and frequency calculations.

-

Ab Initio Methods: For more accurate energy calculations, higher-level ab initio methods are employed. These include Møller-Plesset perturbation theory (e.g., MP2) and coupled-cluster theory (e.g., CCSD(T)).

-

Basis Sets: Pople-style basis sets (e.g., 6-311++G(d,p)) or Dunning's correlation-consistent basis sets (e.g., aug-cc-pVTZ) are commonly used to provide a flexible description of the electronic wavefunction.

Visualizing Decomposition Pathways

The following diagrams, generated using the DOT language, illustrate the postulated unimolecular decomposition pathways of methyl hypochlorite.

Caption: Decomposition of methyl hypochlorite to formaldehyde and HCl.

Caption: Bimolecular decomposition to methyl formate and HCl.

Caption: Bimolecular decomposition to methanol, formaldehyde, and chlorine.

Caption: Decomposition of methyl hypochlorite to HCl, CO, and H₂.

Computational Workflow Visualization

The logical flow of a theoretical investigation into the stability of methyl hypochlorite can be visualized as follows:

Caption: Workflow for computational analysis of decomposition pathways.

Conclusion

The stability of methyl hypochlorite is a critical area of study with implications for chemical safety and atmospheric science. While experimental data points to its highly exothermic and potentially explosive decomposition, theoretical and computational chemistry provides the tools to dissect the intricate details of the underlying reaction mechanisms. By employing robust quantum chemical methods, researchers can elucidate the energetics of various decomposition pathways, identify the most likely routes of degradation, and ultimately contribute to a safer handling and a more profound understanding of this reactive species. Further computational studies are warranted to provide precise activation energies for the postulated decomposition pathways of methyl hypochlorite, which would be invaluable for kinetic modeling and hazard assessment.

References

An In-depth Technical Guide on the Calculated Molecular Properties of Methyl Hypochlorite (CH3OCl)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl hypochlorite (B82951) (CH3OCl) is a significant molecule in atmospheric chemistry, playing a role in ozone depletion cycles. Its reactive nature and structural simplicity also make it an excellent candidate for computational studies, providing a benchmark for theoretical models. This technical guide offers a detailed overview of the calculated molecular properties of CH3OCl, presenting key data derived from ab initio and Density Functional Theory (DFT) calculations. The information herein is intended to serve as a valuable resource for researchers in computational chemistry, atmospheric science, and related fields.

Calculated Molecular Geometry

The equilibrium geometry of methyl hypochlorite has been determined using various levels of theory. The following tables summarize the calculated bond lengths and bond angles from Density Functional Theory (LSDA/6-311G**) and Quadratic Configuration Interaction with Singles and Doubles (QCISD/6-311G*) methods. These computational approaches provide a detailed picture of the three-dimensional structure of the molecule.

Table 1: Calculated Bond Lengths of CH3OCl [1][2]

| Bond | LSDA/6-311G** (Å) | QCISD/6-311G* (Å) |

| O-Cl | 1.7234 | 1.7243 |

| C-O | 1.3996 | 1.4247 |

| C-H (in-plane) | 1.09 (approx.) | 1.09 (approx.) |

| C-H (out-of-plane) | 1.09 (approx.) | 1.09 (approx.) |

Table 2: Calculated Bond Angles of CH3OCl [1][2][3]

| Angle | LSDA/6-311G** (°) | QCISD/6-311G* (°) |

| C-O-Cl | 110.5 | 109.9 |

| H-C-O | 108.3 | 110.0 |

| H-C-H | 110.0 (avg.) | 110.0 (avg.) |

Calculated Vibrational Frequencies

Vibrational frequency analysis is crucial for identifying stable molecular structures and for the interpretation of infrared spectroscopy data. The calculated harmonic vibrational frequencies for CH3OCl, along with their symmetries and IR intensities, are presented below. Unscaled frequencies are the direct output of the quantum chemical calculations, while scaled frequencies are adjusted to better match experimental fundamental vibrational frequencies.

Table 3: Calculated Vibrational Frequencies of CH3OCl [1][2]

| Symmetry | Mode | LSDA/6-311G** (cm⁻¹) (Unscaled) | LSDA/6-311G** (cm⁻¹) (Scaled) | IR Intensity (km mol⁻¹) | QCISD/6-311G* (cm⁻¹) (Unscaled) | QCISD/6-311G* (cm⁻¹) (Scaled) | IR Intensity (km mol⁻¹) | Vibrational Assignment (Approximate) |

| A' | 1 | 3040 | 3003 | 5.95 | 3147 | 3013 | 12.61 | C-H stretch |

| A' | 2 | 2925 | 2889 | 28.96 | 3037 | 2908 | 34.53 | C-H stretch |

| A' | 3 | 1441 | 1423 | 13.54 | 1539 | 1474 | 12.82 | CH₃ deformation |

| A' | 4 | 1380 | 1363 | 0.36 | 1493 | 1430 | 2.54 | CH₃ deformation |

| A' | 5 | 1162 | 1147 | 24.62 | 1224 | 1172 | 10.29 | C-O stretch |

| A' | 6 | 1026 | 1013 | 20.03 | 1062 | 1016 | 47.08 | CH₃ rock |

| A' | 7 | 649 | 641 | 4.35 | 659 | 631 | 2.65 | O-Cl stretch |

| A' | 8 | 358 | 354 | 5.67 | 375 | 359 | 2.74 | C-O-Cl bend |

| A" | 9 | 2996 | 2959 | 30.91 | 3116 | 2983 | 39.72 | C-H stretch |

| A" | 10 | 1368 | 1351 | 13.87 | 1500 | 1436 | 7.87 | CH₃ deformation |

| A" | 11 | 1134 | 1120 | 0.02 | 1199 | 1148 | 1.09 | CH₃ rock |

| A" | 12 | 280 | 276 | 5.10 | 273 | 261 | 3.80 | Torsion |

Calculated Rotational Constants and Dipole Moment

Rotational constants are fundamental properties derived from the molecule's moments of inertia and are essential for the analysis of microwave spectroscopy experiments. The electric dipole moment is a measure of the charge separation within the molecule and influences its interaction with electric fields.

Table 4: Calculated Rotational Constants of CH3OCl [1][2]

| Rotational Constant | LSDA/6-311G** (cm⁻¹) | QCISD/6-311G* (cm⁻¹) |

| A | 1.40938 | 1.39029 |

| B | 0.20755 | 0.20571 |

| C | 0.18753 | 0.18561 |

Table 5: Calculated Dipole Moment of CH3OCl

| Property | Level of Theory | Value (Debye) |

| Dipole Moment | Not explicitly found in search results | - |

Experimental Protocols: Computational Methodology

The calculated properties presented in this guide were obtained through standard quantum chemical methods. The general workflow for these calculations is as follows:

-

Geometry Optimization: The initial step involves finding the minimum energy structure of the CH3OCl molecule. This is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted until a stationary point on the potential energy surface is located. The calculations cited utilized Density Functional Theory (DFT) with the Local Spin Density Approximation (LSDA) functional and the 6-311G** basis set, as well as the more computationally intensive Quadratic Configuration Interaction with Singles and Doubles (QCISD) method with the 6-311G* basis set.[1][2]

-

Frequency Calculation: Following a successful geometry optimization, a frequency calculation is performed at the same level of theory. This involves computing the second derivatives of the energy with respect to the nuclear coordinates (the Hessian matrix). Diagonalizing the mass-weighted Hessian matrix yields the harmonic vibrational frequencies. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface. These calculations also provide thermodynamic properties and infrared intensities.

Visualizations

The following diagrams, generated using the DOT language, illustrate the molecular structure and potential reaction pathways of methyl hypochlorite.

Caption: Ball-and-stick model of the CH3OCl molecule.

Caption: A typical workflow for computational chemistry calculations.

Caption: Simplified reaction pathways for CH3OCl with a hydroxyl radical.

References

An In-depth Technical Guide to Methyl Hypochlorite (CAS 593-78-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, synthesis, reactivity, and safety considerations for methyl hypochlorite (B82951) (CH₃ClO). Due to its high reactivity and instability, this compound is primarily of interest in research contexts, particularly in atmospheric chemistry and as a reactive intermediate in organic synthesis.

Core Properties

Methyl hypochlorite is a volatile and highly reactive compound. Its physical and chemical properties are summarized in the tables below.

Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | CH₃ClO | [1] |

| Molar Mass | 66.48 g/mol | [1] |

| Appearance | Gas at STP | [1] |

| Odor | Pungent | [1] |

| Density | 1.058 g/cm³ | [1] |

| Melting Point | -120.4 °C | [1] |

| Boiling Point | 9.18 °C | [1] |

| Solubility in Water | Decomposes | [1] |

| Refractive Index (n D) | 1.343 | [1] |

Chemical & Spectroscopic Properties

| Property | Value | Reference(s) |

| Chemical Name | Methyl hypochlorite | [1] |

| Synonyms | (Chlorooxy)methane, Hypochlorous acid methyl ester, Methoxy chloride | [1] |

| CAS Number | 593-78-2 | [1] |

| ¹H NMR | Predicted singlet, estimated chemical shift ~3.5-4.0 ppm. Experimental data not readily available in cited literature. | |

| ¹³C NMR | Predicted single peak, estimated chemical shift ~50-60 ppm. Experimental data not readily available in cited literature. | |

| Key IR Absorptions | Predicted C-H stretching (~2950-2850 cm⁻¹), C-O stretching (~1050-1000 cm⁻¹), O-Cl stretching (~750-550 cm⁻¹). Experimental data not readily available in cited literature. | |

| Ionization Energy | 10.39 ± 0.02 eV |

Thermodynamic Properties

| Property | Value | Reference(s) |

| Enthalpy of Formation (ΔH f°) | -210 ± 10 kJ/mol (older value); ~ -64.5 ± 6.2 kJ/mol (more recent value) | [2] |

| Heat of Decomposition | ~2300 - 3000 J/g | [2] |

Synthesis and Experimental Protocols

Methyl hypochlorite is notoriously unstable and is typically prepared in situ for immediate use. The classical synthesis was first reported by Traugott Sandmeyer in the 1880s.[1]

Sandmeyer Method: Chlorination of Alkaline Methanol (B129727)

This method involves the reaction of chlorine gas with a cooled, alkaline solution of methanol.[3]

Experimental Protocol:

-

Preparation of Alkaline Methanol: Prepare a 10% aqueous solution of sodium hydroxide (B78521) (NaOH). To this, add methanol (CH₃OH) in a molar ratio appropriate for the desired scale, ensuring the mixture remains cool.

-

Chlorination: Cool the alkaline methanol solution to 0°C in an ice bath. Bubble chlorine gas (Cl₂) through the cooled solution with vigorous stirring. The reaction is exothermic and the temperature should be carefully monitored and maintained at or below 0°C.

-

Isolation: Methyl hypochlorite, being sparingly soluble in water, will separate as a yellowish, oily layer. Due to its extreme instability, it is recommended to use the product in solution with an inert solvent or in situ without isolation.

-

Caution: This procedure must be conducted in a well-ventilated fume hood with appropriate safety precautions due to the use of toxic chlorine gas and the explosive nature of the product.

References

The Enigmatic Role of Methyl Hypochlorite in Atmospheric Ozone Depletion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl hypochlorite (B82951) (CH₃OCl), a volatile and reactive halogen species, has been identified as a potentially significant contributor to stratospheric ozone depletion, particularly in the polar regions. Its formation from the reaction of methyl peroxy (CH₃O₂) and chlorine monoxide (ClO) radicals provides a pathway for the conversion of reactive chlorine into a temporary reservoir that can subsequently release chlorine atoms upon photolysis. This in-depth technical guide synthesizes the current understanding of the atmospheric chemistry of methyl hypochlorite, presenting key quantitative data, detailing relevant experimental methodologies, and visualizing the complex chemical pathways involved in its formation and role in ozone destruction. While significant strides have been made in understanding its formation, a comprehensive, experimentally-verified picture of its complete atmospheric lifecycle remains an active area of research.

Introduction

The depletion of the stratospheric ozone layer, a critical shield against harmful ultraviolet radiation, is primarily driven by catalytic cycles involving halogen radicals, predominantly chlorine and bromine. While the role of chlorofluorocarbons (CFCs) and their degradation products is well-established, the atmospheric chemistry of other halogen-containing species continues to be an area of intense investigation. Methyl hypochlorite (CH₃OCl) has emerged as a molecule of interest due to its formation from key radicals present in the stratosphere and its potential to participate in ozone-depleting cycles.[1] This guide provides a detailed examination of the formation, reactions, and overall atmospheric significance of methyl hypochlorite in the context of ozone depletion.

Atmospheric Formation and Abundance

Methyl hypochlorite is primarily formed in the stratosphere through the gas-phase reaction of the methyl peroxy radical (CH₃O₂) and the chlorine monoxide radical (ClO).[1] This reaction is particularly relevant in the polar stratosphere where concentrations of ClO can be significantly elevated during ozone depletion events.

Reaction R1: Formation of Methyl Hypochlorite

CH₃O₂ + ClO → CH₃OCl + O₂

The temperature dependence of this reaction has been studied in laboratory settings, providing crucial data for atmospheric models.

Quantitative Data on Formation

The rate constant for the formation of methyl hypochlorite is a critical parameter for accurately modeling its atmospheric concentration and impact.

| Temperature (K) | Rate Constant (k) (cm³ molecule⁻¹ s⁻¹) | Reference |

| 298 | (6.2 ± 1.5) x 10⁻¹³ | Helleis et al., 1994 |

| 273 | (7.9 ± 1.9) x 10⁻¹³ | Helleis et al., 1994 |

| 253 | (1.07 ± 0.25) x 10⁻¹² | Helleis et al., 1994 |

| 233 | (1.50 ± 0.35) x 10⁻¹² | Helleis et al., 1994 |

Arrhenius Expression: k(T) = (1.5 ± 0.5) x 10⁻¹³ exp((600 ± 100)/T) cm³ molecule⁻¹ s⁻¹

Atmospheric Abundance

Direct measurements of atmospheric methyl hypochlorite concentrations are scarce due to its high reactivity and low expected abundance. Its concentration is therefore primarily estimated through atmospheric modeling studies. These models suggest that CH₃OCl concentrations are likely to be highest in the polar lower stratosphere during winter and spring, coinciding with periods of elevated ClO.

Chemical Reactions and Ozone Depletion Potential

Once formed, methyl hypochlorite can undergo several reactions that influence its atmospheric lifetime and its role in ozone depletion. The most significant of these are photolysis and reaction with other atmospheric radicals.

Photolysis

The photolysis of methyl hypochlorite by solar ultraviolet radiation is a key step in its ozone-depleting potential, as it regenerates chlorine atoms.

Reaction R2: Photolysis of Methyl Hypochlorite

CH₃OCl + hν → CH₃O + Cl

The chlorine atom (Cl) produced can then directly participate in the catalytic destruction of ozone:

Catalytic Ozone Depletion Cycle

Cl + O₃ → ClO + O₂ ClO + O → Cl + O₂ Net: O₃ + O → 2O₂

The absorption cross-section and quantum yield for the photolysis of CH₃OCl are critical parameters, but direct experimental data are limited. Spectroscopic data for similar molecules like hypochlorous acid (HOCl) suggest that CH₃OCl likely absorbs UV radiation in the atmospherically relevant wavelength range.

Reaction with Other Atmospheric Species

Methyl hypochlorite can also react with other key atmospheric radicals, such as hydroxyl (OH) and chlorine (Cl) atoms.

Reaction R3: Reaction with Hydroxyl Radical

CH₃OCl + OH → Products (e.g., CH₂OCl + H₂O)

Reaction R4: Reaction with Chlorine Atom

CH₃OCl + Cl → Products (e.g., CH₂OCl + HCl)

The rate constants for these reactions are not well-established experimentally and are often estimated in modeling studies based on the reactivity of similar compounds.

Role of Polar Stratospheric Clouds

Polar stratospheric clouds (PSCs) play a crucial role in the chemistry of the polar stratosphere by providing surfaces for heterogeneous reactions that convert stable chlorine reservoir species (like HCl and ClONO₂) into more reactive forms.[2][3][4][5][6] While direct studies on the heterogeneous chemistry of methyl hypochlorite on PSCs are limited, it is plausible that CH₃OCl could be taken up by and react on these surfaces.

Potential Heterogeneous Reaction

CH₃OCl (g) → CH₃OCl (surface) CH₃OCl (surface) + HCl (surface) → CH₃OH + Cl₂

The resulting molecular chlorine (Cl₂) would then be readily photolyzed to produce chlorine atoms, further contributing to ozone depletion.

Experimental Protocols

The study of the atmospheric chemistry of reactive species like methyl hypochlorite relies on sophisticated laboratory techniques. A common experimental setup for investigating gas-phase reactions is the flow tube reactor coupled with a detection method such as mass spectrometry or laser-induced fluorescence.

General Protocol for a Flow Tube Kinetic Study

-

Reactant Generation: Precursors to the reactants of interest (e.g., CH₃O₂ and ClO for CH₃OCl formation) are generated in separate flow lines. For instance, CH₃O₂ can be produced from the photolysis of a suitable precursor like acetone (B3395972) in the presence of O₂, and ClO can be generated from the reaction of Cl atoms with O₃.

-

Mixing and Reaction: The reactant flows are introduced into a main flow tube, typically made of an inert material like quartz, where they mix and react. The temperature and pressure within the flow tube are precisely controlled to simulate stratospheric conditions.

-

Movable Injector: One of the reactants is often introduced through a movable injector, allowing for the variation of the reaction time by changing the distance between the injection point and the detector.

-

Detection: The concentrations of reactants and products are monitored at the end of the flow tube using a sensitive detection technique. Chemical ionization mass spectrometry (CIMS) is a powerful tool for detecting radical species and their products at low concentrations.

-

Data Analysis: By measuring the decay of a reactant or the formation of a product as a function of reaction time, the rate constant for the reaction can be determined.

Signaling Pathways and Logical Relationships

The chemical transformations involving methyl hypochlorite and its role in ozone depletion can be visualized as a series of interconnected pathways.

Conclusion

Methyl hypochlorite serves as a temporary reservoir for reactive chlorine in the stratosphere, with its formation and subsequent photolysis providing a pathway for the catalytic destruction of ozone. While the kinetics of its formation are relatively well-characterized, significant uncertainties remain regarding its photolysis rate, its reactions with other atmospheric species, and its heterogeneous chemistry on polar stratospheric clouds. Further laboratory studies and in-situ measurements are crucial for a more complete understanding of the role of methyl hypochlorite in the complex chemistry of ozone depletion. Accurately quantifying its impact will refine atmospheric models and improve our predictions of ozone layer recovery.

References

- 1. books.rsc.org [books.rsc.org]

- 2. Microphysics and heterogeneous chemistry of polar stratospheric clouds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Review of Polar Stratospheric Cloud Microphysics and Chemistry. - Lancaster EPrints [eprints.lancs.ac.uk]

- 5. Microphysics and heterogeneous chemistry of polar stratospheric clouds (1997) | Thomas Peter | 297 Citations [scispace.com]

- 6. Polar stratospheric clouds satellite observations, processes, and role in ozone depletion - British Antarctic Survey - Publication [bas.ac.uk]

A Technical Guide to the Physical Properties of Methyl Hypochlorite Gas

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl hypochlorite (B82951) (CH₃ClO) is the simplest of the organic alkyl hypochlorites and exists as a pungent gas at standard temperature and pressure.[1][2] First synthesized in the 1880s by Traugott Sandmeyer, it is a highly unstable and explosive compound, sensitive to heat, light, and shock.[1][3][4] Its significance extends to atmospheric chemistry, where it is believed to play a role in ozone depletion.[1] This guide provides a comprehensive overview of the known physical properties of methyl hypochlorite gas, details on its synthesis, and the methodologies used for its characterization, tailored for a technical audience.

Core Physical Properties

The quantitative physical properties of methyl hypochlorite are summarized in the table below. It is crucial to note that due to its inherent instability, many of these values are determined under specific, controlled conditions and may be supplemented by computational predictions.

| Property | Value | Citation(s) |

| Molecular Formula | CH₃ClO | [1][2] |

| Molar Mass | 66.48 g·mol⁻¹ | [1][2] |

| Appearance | Gas | [1][2] |

| Odor | Pungent | [1][2] |

| Density | 1.058 g/cm³ | [1][2] |

| Melting Point | -120.4 °C | [1][2] |

| Boiling Point | 9.18 °C | [1][2] |

| Solubility in Water | Decomposes | [1][2] |

| Refractive Index (nD) | 1.343 | [1][2] |

| Heat of Decomposition | ~3000 J/g (neat) | [3] |

Experimental Protocols and Characterization

Given the hazardous nature of methyl hypochlorite, detailed experimental protocols for the determination of its physical properties are scarce in publicly available literature. However, methods of its synthesis and characterization through spectroscopic and computational means are documented.

Synthesis of Methyl Hypochlorite

The primary laboratory synthesis of methyl hypochlorite involves the reaction of methanol (B129727) with a hypochlorite source. The following protocols are derived from historical and contemporary literature.

1. Reaction of Methanol with Hypochlorous Acid:

This is a direct and fundamental method for producing methyl hypochlorite.[2]

-

Reactants: Methanol (CH₃OH) and Hypochlorous Acid (HOCl).

-

Procedure: The reaction involves the direct interaction of methanol with hypochlorous acid. Precise conditions such as temperature and solvent are critical to control the reaction and mitigate the risk of decomposition. Due to the instability of hypochlorous acid, it is often generated in situ.

2. Sandmeyer's Method (Chlorination of Methanol in Alkaline Solution):

This historical method, first described by Traugott Sandmeyer, involves the chlorination of a mixture of methanol and sodium hydroxide.[2][4]

-

Reactants: Methanol (CH₃OH), Sodium Hydroxide (NaOH), and Chlorine gas (Cl₂).

-

Procedure: Chlorine gas is passed through a cooled solution of methanol in aqueous sodium hydroxide.[2][4] The methyl hypochlorite forms as a relatively insoluble yellow oil which separates from the aqueous phase.[3][4] Extreme care must be taken to control the temperature to prevent explosive decomposition.

3. Reaction of Methanol with Sodium Hypochlorite:

A more common and accessible method involves the direct reaction of methanol with sodium hypochlorite (bleach).[2][4]

-

Reactants: Methanol (CH₃OH) and Sodium Hypochlorite (NaOCl) solution.

-

Procedure: Methanol is added to a cooled solution of sodium hypochlorite. The reaction proceeds to form methyl hypochlorite. This reaction is known to be hazardous, and NaOCl is often listed as an incompatible chemical with methanol on Material Safety Data Sheets (MSDS).[2]

Atmospheric Formation

Methyl hypochlorite is also formed in the Earth's atmosphere through the reaction of the methoxy (B1213986) radical (CH₃O₂) and the chlorine monoxide radical (ClO).[1] This reaction is of interest in the study of atmospheric chemistry and ozone depletion.

Thermal Decomposition

The spontaneous decomposition of methyl hypochlorite is a significant aspect of its chemistry. Theoretical studies, such as those using G2MP2 theory, have been employed to map the potential energy surfaces of its thermal decomposition.[2] These studies indicate that a major decomposition pathway involves the formation of formaldehyde (B43269) and hydrogen chloride.[2]

Spectroscopic and Computational Characterization

Due to its instability, the physical and structural properties of methyl hypochlorite have been extensively studied using spectroscopic and computational methods.

-

Microwave Spectroscopy: This technique has been instrumental in determining the molecular structure of methyl hypochlorite, including bond lengths and angles.[2][5] For instance, the O-Cl bond length has been calculated to be approximately 1.7957 Å and the C-O bond length around 1.4807 Å.[2]

-

Quantum Chemical Calculations: High-level ab initio molecular orbital methods and Density Functional Theory (DFT) have been used to investigate the properties of methyl hypochlorite.[2][6][7][8] These computational approaches are crucial for understanding its photochemical processes, calculating vertical excitation energies, and mapping potential energy surfaces for its reactions and decomposition.[2][6]

Safety and Handling

Methyl hypochlorite is an extremely unstable and explosive compound.[9] It is sensitive to heat, light, and mechanical shock.[3] Its decomposition can be autocatalytic and is highly exothermic, with the potential for a significant temperature rise and over-pressurization due to gas generation.[3] Therefore, any experimental work with methyl hypochlorite must be conducted with extreme caution, in a controlled environment, and with appropriate safety measures in place.

Conclusion

This technical guide has summarized the key physical properties of methyl hypochlorite gas, a compound of interest in both synthetic and atmospheric chemistry. While its high reactivity and instability present significant challenges for experimental characterization, a combination of historical synthetic methods, modern spectroscopic techniques, and advanced computational chemistry has provided valuable insights into its molecular structure, properties, and behavior. For professionals in research and drug development, a thorough understanding of these properties and the associated hazards is paramount for any potential application or further study of this reactive molecule.

References

- 1. Methyl hypochlorite - Wikipedia [en.wikipedia.org]

- 2. Methyl hypochlorite | 593-78-2 | Benchchem [benchchem.com]

- 3. icheme.org [icheme.org]

- 4. Sciencemadness Discussion Board - Organic Hypochlorites - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. Quantum chemical calculations for reaction prediction in the development of synthetic methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mms.dsfarm.unipd.it [mms.dsfarm.unipd.it]

- 8. Quantum chemical calculations for reaction prediction in the development of synthetic methodologies - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. MOLBASE [key.molbase.com]

Methodological & Application

Application Notes and Protocols for Methyl Hypochlorite as a Selective Chlorinating Agent

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Methyl hypochlorite (B82951) is an unstable and potentially explosive compound.[1] It is sensitive to heat, light, and shock. These application notes are intended for experienced researchers in a well-equipped laboratory setting. A thorough risk assessment must be conducted before any experimentation. It is often preferable to generate and use methyl hypochlorite in situ.

Introduction

Methyl hypochlorite (CH₃OCl) is the simplest of the organic hypochlorites and a powerful oxidizing and chlorinating agent.[2] While its inherent instability has limited its widespread use in organic synthesis, it can be employed as a selective chlorinating agent for various functional groups under carefully controlled conditions. These notes provide an overview of its applications, protocols for its in situ generation, and representative methods for the selective chlorination of aromatic compounds and the α-chlorination of ketones.

Synthesis of Methyl Hypochlorite

Methyl hypochlorite can be prepared by the reaction of methanol (B129727) with hypochlorous acid or its salts, such as sodium hypochlorite.[1] Due to its instability, it is recommended to prepare it in situ for immediate consumption.

Protocol 2.1: In Situ Generation of Methyl Hypochlorite

This protocol describes the generation of a solution of methyl hypochlorite for immediate use in a subsequent reaction.

Materials:

-

Methanol (CH₃OH)

-

Sodium hypochlorite (NaOCl) solution (e.g., commercial bleach)

-

Glacial acetic acid (CH₃COOH)

-

Reaction vessel equipped with a stirrer and cooling bath

Procedure:

-

In a reaction vessel, cool the sodium hypochlorite solution to below 10°C using an ice bath.

-

Slowly add methanol to the cooled NaOCl solution with vigorous stirring.

-

Carefully add glacial acetic acid dropwise to the mixture. The acid catalyzes the formation of hypochlorous acid, which then reacts with methanol.

-

Maintain the temperature below 10°C throughout the addition.

-

The resulting solution contains methyl hypochlorite and is ready for immediate use.

Safety Precautions:

-

Perform the reaction in a well-ventilated fume hood.

-

Use appropriate personal protective equipment (safety goggles, lab coat, gloves).

-

Avoid exposure of the methyl hypochlorite solution to heat, light, or metal contaminants.

Selective Chlorination of Aromatic Compounds

Methyl hypochlorite can be used for the electrophilic chlorination of activated aromatic compounds, such as phenols and anilines. The regioselectivity (ortho- vs. para-substitution) is influenced by the substrate, solvent, and pH.

3.1. Chlorination of Phenols

The chlorination of phenols with hypochlorites is a well-studied reaction. The ortho/para ratio of the products is highly dependent on the pH of the reaction medium.

Protocol 3.1.1: Selective para-Chlorination of Phenol (B47542)

Materials:

-

Phenol

-

In situ generated methyl hypochlorite solution

-

Diethyl ether

-

Sodium thiosulfate (B1220275) solution

-

Sodium hydroxide (B78521) solution

-

Anhydrous magnesium sulfate

Procedure:

-

Prepare a solution of methyl hypochlorite in situ as described in Protocol 2.1.

-

Dissolve the phenol in a suitable solvent and cool the solution to 0-5°C.

-

Slowly add the cold methyl hypochlorite solution to the phenol solution with continuous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to destroy any excess oxidant.

-

Extract the product with diethyl ether.

-

Wash the organic layer with a dilute sodium hydroxide solution to remove any unreacted phenol, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the chlorinated phenol.

Table 1: Regioselectivity in the Chlorination of Phenol with Sodium Hypochlorite (as a proxy for Methyl Hypochlorite)

| pH | Ortho/Para Ratio |

| 4.0 | 0.64 |

| 10.0 | 4.3 |

Data adapted from studies on sodium hypochlorite, which is expected to exhibit similar reactivity trends.

3.2. Chlorination of Anilines

The direct chlorination of anilines can be challenging due to the oxidation of the amino group. The use of a protecting group or carefully controlled reaction conditions is often necessary.

Protocol 3.2.1: para-Chlorination of Acetanilide (B955)

Materials:

-

Acetanilide

-

In situ generated methyl hypochlorite solution

-

Acetic acid

-

Sodium bisulfite solution

Procedure:

-

Dissolve acetanilide in acetic acid.

-

Cool the solution to 0-5°C.

-

Slowly add the in situ generated methyl hypochlorite solution.

-

Allow the reaction to stir at a low temperature until completion (monitored by TLC).

-

Pour the reaction mixture into cold water and add sodium bisulfite solution to quench excess oxidant.

-

Collect the precipitated product by filtration, wash with cold water, and dry.

α-Chlorination of Ketones

Methyl hypochlorite can be used for the α-chlorination of ketones. The reaction proceeds via an enol or enolate intermediate.

Protocol 4.1: α-Chlorination of Acetophenone (B1666503)

Materials:

-

Acetophenone

-

In situ generated methyl hypochlorite solution

-

Methanol

-

Hydrochloric acid (catalytic amount)

Procedure:

-

Dissolve acetophenone in methanol.

-

Add a catalytic amount of hydrochloric acid to promote enolization.

-

Cool the solution to 0-5°C.

-

Slowly add the in situ generated methyl hypochlorite solution.

-

Stir the reaction at low temperature until the starting material is consumed.

-

Quench the reaction with a sodium thiosulfate solution.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and brine.

-

Dry the organic phase, filter, and concentrate to yield the α-chloroacetophenone.

Table 2: Representative Yields for α-Chlorination of Ketones (using various hypochlorite-based systems)

| Ketone | Chlorinating System | Yield of α-chloroketone |

| Methyl ethyl ketone | Calcium hypochlorite | ~40-45% |

| Various aryl ketones | Ammonium chloride/Oxone® in MeOH | Moderate to good |

Note: Data from related systems are provided as a general guide due to the lack of specific quantitative data for methyl hypochlorite.

Visualizations

Experimental Workflow for In Situ Generation and Use of Methyl Hypochlorite

Caption: Workflow for the preparation and use of methyl hypochlorite.

Reaction Pathway for Electrophilic Aromatic Chlorination

Caption: Electrophilic substitution pathway for chlorination.

References

Application Notes and Protocols: In Situ Generation of Methyl Hypochlorite

For Researchers, Scientists, and Drug Development Professionals

Warning: Methyl hypochlorite (B82951) is a thermally unstable and potentially explosive compound.[1] It is sensitive to heat, light, and shock.[1] These protocols are intended for experienced researchers in a controlled laboratory setting with appropriate safety measures in place.

Introduction

Methyl hypochlorite (CH₃ClO) is the simplest of the organic hypochlorites and a potent oxidizing and chlorinating agent.[2] Due to its inherent instability, in situ generation is the preferred method for its use in chemical synthesis, minimizing the risks associated with isolation and storage.[1][3] This document provides detailed protocols for the in situ generation of methyl hypochlorite, summarizes key quantitative data, and outlines critical safety procedures.

Chemical Properties and Hazards

A summary of the physical and chemical properties of methyl hypochlorite is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | CH₃ClO | [2] |

| Molar Mass | 66.48 g/mol | [2] |

| Appearance | Yellowish oil or gas | [2][3] |

| Boiling Point | 9.18 °C | [2] |

| Decomposition | Unstable, decomposes in water | [2] |

| Hazards | Explosive, Flammable, Corrosive, Health Hazard | [2] |

The primary hazard associated with methyl hypochlorite is its propensity for explosive decomposition.[1] The heat of decomposition has been reported to be approximately 3000 J/g, with explosive potential similar to TNT.[1]

Experimental Protocols

Two primary methods for the in situ generation of methyl hypochlorite are described: the reaction of methanol (B129727) with sodium hypochlorite and the reaction of methanol with hypochlorous acid.

Protocol 1: In Situ Generation from Methanol and Sodium Hypochlorite

This method is convenient as it utilizes readily available commercial bleach solutions. The reaction is typically performed at low temperatures to minimize decomposition of the product.

Materials:

-

Methanol (CH₃OH)

-

Sodium hypochlorite (NaOCl) solution (e.g., commercial bleach, typically 5.25-6%)

-

Glacial acetic acid (CH₃COOH) (optional, for pH adjustment)

-

Solvent (e.g., carbon tetrachloride, dichloromethane)

-

Ice bath

-

Stir plate and stir bar

-

Addition funnel

-

Reaction flask

Procedure:

-

Set up a reaction flask equipped with a stir bar and an addition funnel in a fume hood.

-

Cool the reaction flask in an ice bath to below 10 °C.

-

Charge the reaction flask with the desired volume of sodium hypochlorite solution.

-

Prepare a solution of methanol and, optionally, glacial acetic acid. The acid can help to generate hypochlorous acid in situ, which is a key reactant.

-

Slowly add the methanol solution to the stirred, cooled sodium hypochlorite solution over a period of 15-30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir for an additional 30-60 minutes at low temperature.

-

The resulting solution contains methyl hypochlorite and is ready for immediate use in a subsequent reaction.

Note: The yield of methyl hypochlorite can be improved by using a solvent immiscible with water, such as carbon tetrachloride, to extract the product as it is formed.[3]

Protocol 2: In Situ Generation from Methanol and Hypochlorous Acid (Sandmeyer Method)

This is the original method for the synthesis of alkyl hypochlorites and involves the generation of hypochlorous acid (HOCl) from chlorine gas and a base.[3]

Materials:

-

Methanol (CH₃OH)

-

Sodium hydroxide (B78521) (NaOH)

-

Chlorine gas (Cl₂)

-

Ice bath

-

Gas dispersion tube

-

Reaction flask

Procedure:

-

Prepare a solution of sodium hydroxide in methanol and cool it in an ice-salt bath to below 0 °C.

-

Bubble chlorine gas through the cooled solution via a gas dispersion tube with vigorous stirring.

-

Monitor the reaction progress (e.g., by observing the color change of an indicator or by titration of a small aliquot).

-

Once the desired concentration of methyl hypochlorite is reached, the solution can be used directly for subsequent reactions.

Quantitative Data

Quantitative data for the in situ generation of methyl hypochlorite is scarce due to its instability. However, some key parameters are summarized below.

| Parameter | Value/Observation | Reference |

| Stability in CCl₄ | A solution of ethyl hypochlorite (a close analog) in carbon tetrachloride lost only 10% of its available chlorine after two days at 20°C in diffused light. | [3] |

| Heat of Decomposition | ~3000 J/g | [1] |

Safety Precautions and Quenching Procedures

Extreme caution must be exercised when working with methyl hypochlorite.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a flame-resistant lab coat, and appropriate gloves.

-

Fume Hood: All work must be conducted in a well-ventilated fume hood.

-

Temperature Control: Maintain low temperatures throughout the generation and use of methyl hypochlorite to minimize decomposition.

-

Light Sensitivity: Protect the reaction mixture from light.[3]

-

Quenching: Any unreacted methyl hypochlorite must be quenched before disposal. A common method is the slow addition of a reducing agent, such as a sodium bisulfite solution, with cooling.

Quenching Protocol:

-

Cool the reaction mixture containing methyl hypochlorite in an ice bath.

-

Slowly add a freshly prepared solution of sodium bisulfite (NaHSO₃) dropwise with vigorous stirring.

-

Monitor for any signs of reaction (e.g., temperature increase, gas evolution).

-

Continue adding the quenching agent until the reaction is complete (e.g., confirmed by a negative test with potassium iodide-starch paper).

-

The quenched solution can then be neutralized and disposed of according to local regulations.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the in situ generation and quenching of methyl hypochlorite.

Logical Relationship of Safety Precautions

Caption: Key safety precautions for handling methyl hypochlorite.

References

Application Notes and Protocols: Reactions of Methyl Hypochlorite with Organic Substrates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl hypochlorite (B82951) (CH₃OCl) is the simplest alkyl hypochlorite and a highly reactive chemical intermediate.[1] Due to its inherent instability and explosive nature, it is almost exclusively generated and used in situ.[2][3][4] Its high reactivity stems from the polarized O-Cl bond, which allows it to act as a source of electrophilic chlorine ("Cl⁺") or as a precursor to radical species.[5] This document provides an overview of its primary reactions with various organic substrates, including detailed protocols for laboratory-scale synthesis and application.

Disclaimer and Safety Precautions

Extreme Hazard: Methyl hypochlorite is a thermally unstable and highly explosive compound, sensitive to heat, light, and mechanical shock.[2][4] Its explosive potential has been compared to that of TNT.[2] Reactions should only be conducted by trained personnel in a well-ventilated fume hood, behind a blast shield, and at low temperatures. Never attempt to isolate neat methyl hypochlorite.

Synthesis of Methyl Hypochlorite (in situ)

Methyl hypochlorite is typically prepared in situ by the reaction of methanol (B129727) with a hypochlorite source, such as hypochlorous acid (HOCl) or sodium hypochlorite (NaOCl).[1][5] The direct reaction between chlorine gas and anhydrous methanol also produces methyl hypochlorite, alongside hydrochloric acid.[6]

Protocol 1: In Situ Generation from Chlorine and Methanol

This protocol is adapted from the procedure for reaction with phenylacetylene (B144264) and is suitable for generating methyl hypochlorite for immediate consumption in a reaction mixture.[6]

Materials:

-

Anhydrous methanol

-

Chlorine gas (from a cylinder)

-

Organic substrate

-

Reaction flask equipped with a gas inlet tube, magnetic stirrer, and a drying tube outlet

Procedure:

-

Dissolve the organic substrate in anhydrous methanol in the reaction flask.

-

Cool the stirred solution in an ice bath (0-5 °C) to manage the exothermic reaction and minimize decomposition.[5]

-

Slowly bubble dry chlorine gas through the stirred solution. The reaction between chlorine and methanol generates methyl hypochlorite and HCl.[6]

-

Monitor the reaction progress by appropriate analytical methods (e.g., TLC, GC-MS).

-

Upon completion, cease the chlorine flow and proceed with the reaction workup.

Reactions with Alkenes and Alkynes

Methyl hypochlorite adds across carbon-carbon multiple bonds. The reaction is analogous to the addition of hypochlorous acid, proceeding via an electrophilic addition mechanism. This typically involves the formation of a chloronium ion intermediate, which is then attacked by the methoxy (B1213986) group.

Application Note: Electrophilic Addition

The reaction of methyl hypochlorite with unsaturated systems provides a direct route to β-chloro ethers. With alkynes, the reaction can proceed with the addition of two equivalents of methyl hypochlorite to yield a geminal-dichloro ketal.[6] This transformation is particularly efficient when the methyl hypochlorite is generated in situ from chlorine and methanol.

Protocol 2: Reaction with Phenylacetylene

This protocol describes the addition of two equivalents of methyl hypochlorite to phenylacetylene to yield 1-phenyl-1,1-dimethoxy-2,2-dichloroethane.[6]

Materials:

-

Phenylacetylene

-

Anhydrous methanol

-

Chlorine gas

-

Ice water

Procedure:

-

In a flask protected from atmospheric moisture, dissolve 11 g of phenylacetylene in 100 cc of anhydrous methyl alcohol.

-

While stirring vigorously at room temperature, introduce a stream of dry chlorine gas. The reaction is exothermic, and a moderate temperature rise will be observed.

-

Continue the addition of chlorine until the reaction mixture turns a distinct yellow-green, indicating an excess of chlorine.

-

Pour the reaction mixture into a large volume of ice water.

-

An oily product will separate and quickly solidify.

-

Collect the solid product by filtration, wash thoroughly with water, and press dry.

-

Recrystallize the crude product from petroleum ether to obtain pure 1-phenyl-1,1-dimethoxy-2,2-dichloroethane.

Quantitative Data

| Substrate | Reagent | Conditions | Product | Yield (%) | Reference |

| Phenylacetylene | CH₃OCl (from Cl₂/MeOH) | Room Temperature | 1-phenyl-1,1-dimethoxy-2,2-dichloroethane | ~70% | [6] |

Visualizations

Caption: Workflow for in situ generation and reaction of methyl hypochlorite.

Reactions with Aromatic Compounds

Methyl hypochlorite can participate in electrophilic aromatic substitution reactions, particularly with activated aromatic rings such as phenols and their derivatives. The reaction typically results in chlorination of the aromatic ring.

Application Note: Electrophilic Aromatic Chlorination

The reaction of sodium hypochlorite with methyl salicylate (B1505791) in aqueous solution serves as a model for the chlorination of activated aromatic rings.[7] The reaction proceeds at a reasonable rate under strongly alkaline conditions (pH > 11), yielding mono- and di-chlorinated products.[7] The hydroxyl group directs the electrophilic chlorine to the ortho and para positions.[7]

Protocol 3: General Chlorination of an Activated Aromatic Ring

This is a general protocol adapted from studies on methyl salicylate.[7]

Materials:

-

Activated aromatic substrate (e.g., a phenol)

-

Sodium hypochlorite solution (bleach)

-

Methanol

-

Buffer solution or NaOH to maintain high pH (>11)

Procedure:

-

Dissolve the aromatic substrate in a suitable solvent system (e.g., aqueous methanol).

-

Adjust the pH of the solution to >11 using a suitable base (e.g., 1M NaOH).

-

Cool the solution in an ice bath to 0-5 °C.

-

Add the sodium hypochlorite solution dropwise to the stirred reaction mixture. The in situ reaction with methanol will generate methyl hypochlorite.

-

Allow the reaction to stir at low temperature for several hours. Monitor by TLC or HPLC.

-

Upon completion, quench the reaction by adding a reducing agent (e.g., sodium sulfite (B76179) solution).

-

Acidify the solution carefully with HCl to precipitate the product.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography or recrystallization.

Quantitative Data

| Substrate | Reagent | Conditions | Products | Observations | Reference |

| Methyl Salicylate | NaOCl | pH > 11, 0-40 °C | Methyl 3-chlorosalicylate, Methyl 5-chlorosalicylate, Methyl 3,5-dichlorosalicylate | Reaction yields decline rapidly at pH < 11. Higher temperature (40 °C) favors para-substitution. | [7][8] |

Visualizations